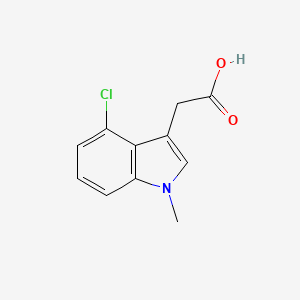
4-Chloro-1-methylindole-3-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cl-IAA is an organic compound that functions as a plant hormone . It belongs to the class of compounds known as auxins and serves as a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin. This compound is found in the seeds of various plants, particularly legumes such as peas and broad beans .
Synthesis Analysis
The biosynthesis of 4-Cl-IAA diverges from that of IAA in certain plant species. Specifically, it begins with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan (4-Cl-Trp) . Subsequently, the biosynthesis of 4-Cl-IAA proceeds parallel to that of IAA .
Molecular Structure Analysis
The molecular formula of 4-Cl-IAA is C10H8ClNO2 , with a molar mass of 209.63 g/mol . Its chemical structure consists of a chlorinated indole ring attached to an acetic acid moiety .
Chemical Reactions Analysis
4-Cl-IAA participates in various chemical reactions within plant cells, influencing growth, development, and responses to environmental cues. These reactions involve interactions with other cellular components, enzymes, and receptors .
Mechanism of Action
As an auxin, 4-Cl-IAA modulates plant growth and development. Its effects include cell elongation, root formation, phototropism, and fruit development. The precise mechanism involves binding to specific auxin receptors, leading to downstream signaling pathways that regulate gene expression and cellular processes .
properties
IUPAC Name |
2-(4-chloro-1-methylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZOGLAKRZIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methylindole-3-acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)
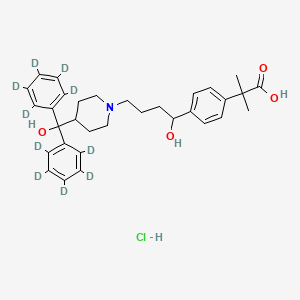
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
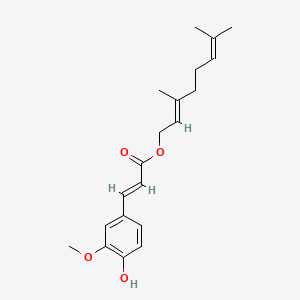
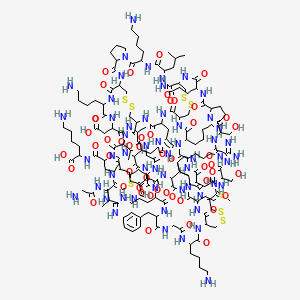
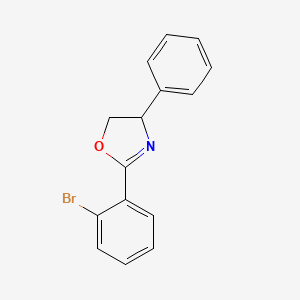
![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)